2-Bromo-1,4-difluorobenzene

Physical property Quality control Density

2-Bromo-1,4-difluorobenzene (CAS 399-94-0), also known as 1-bromo-2,5-difluorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of 192.99 g/mol. This colorless liquid at room temperature is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.

Molecular Formula C6H3BrF2
Molecular Weight 192.99 g/mol
CAS No. 399-94-0
Cat. No. B1265433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4-difluorobenzene
CAS399-94-0
Molecular FormulaC6H3BrF2
Molecular Weight192.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
InChIKeyXCRCSPKQEDMVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Bromo-1,4-difluorobenzene (CAS 399-94-0): Procurement Guide for Pharmaceutical and Agrochemical Intermediate Sourcing


2-Bromo-1,4-difluorobenzene (CAS 399-94-0), also known as 1-bromo-2,5-difluorobenzene, is a halogenated aromatic compound with the molecular formula C₆H₃BrF₂ and a molecular weight of 192.99 g/mol . This colorless liquid at room temperature is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials . Its structure features a benzene ring substituted with two fluorine atoms at the 1- and 4-positions and a bromine atom at the 2-position, providing unique electronic properties and synthetic versatility.

Why Generic Substitution of 2-Bromo-1,4-difluorobenzene with Other Fluorobromobenzenes is Not Advisable


The specific positioning of the bromine and fluorine substituents on the benzene ring in 2-Bromo-1,4-difluorobenzene is critical for its reactivity in regioselective transformations. In nucleophilic aromatic substitution and cross-coupling reactions, the electronic effects of the 1,4-difluoro pattern direct incoming groups to specific positions, a selectivity that is not replicated by isomers like 1-bromo-3,5-difluorobenzene or 2-bromo-1,3-difluorobenzene . Furthermore, the compound's established use in the synthesis of 1,4-difluoroanthraquinone, a key precursor to the anticancer drug ametantrone, relies on this specific substitution pattern; any deviation leads to a different product and, consequently, a different therapeutic profile . For procurement, substituting a general 'fluorobromobenzene' without verifying the exact substitution pattern would introduce significant risk of failed syntheses and compromised product quality.

Quantitative Differentiation: 2-Bromo-1,4-difluorobenzene vs. Key Comparators


Density Comparison: A Measurable Physical Property for Quality Control

The density of 2-Bromo-1,4-difluorobenzene is 1.708 g/mL at 25 °C . This is higher than the non-brominated 1,4-difluorobenzene (1.11-1.17 g/mL) and lower than the dibrominated analog 1,4-dibromo-2-fluorobenzene (approx. 2.05 g/mL) . Compared to the isomer 1-bromo-3,5-difluorobenzene (1.676 g/mL) , the density of 2-bromo-1,4-difluorobenzene is approximately 1.9% higher. This difference can be a useful QC metric for confirming the correct isomer during inbound inspection.

Physical property Quality control Density

Boiling Point Differentiation: Implications for Reaction and Isolation Conditions

2-Bromo-1,4-difluorobenzene exhibits a boiling point of 58-59 °C at 20 mmHg . This is significantly lower than its isomer 1-bromo-3,5-difluorobenzene, which boils at 140 °C at 760 mmHg . Under reduced pressure (20 mmHg), 2-bromo-1,4-difluorobenzene distills at 58-59 °C, while 2-bromo-1,3-difluorobenzene has a reported boiling point of 61 °C at 35 mmHg . These differences are critical for designing efficient and safe distillation and purification protocols. The lower boiling point of 2-bromo-1,4-difluorobenzene under vacuum may allow for gentler thermal conditions during product isolation, reducing the risk of thermal decomposition compared to higher-boiling isomers.

Physical property Boiling point Reaction conditions

Regioselective Lithiation: A Unique Reactivity Profile for Synthetic Planning

The lithiation of 2-bromo-1,4-difluorobenzene has been studied under specific conditions using lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane, and butyllithium in THF-hexane . This specific reactivity is a consequence of the bromine's position relative to the two fluorine atoms, which directs the deprotonation to a specific site on the aromatic ring. The resulting lithiated intermediate can then be used in various nucleophilic addition reactions. While quantitative yields for this specific lithiation step are not provided, the reported methodology demonstrates a distinct and predictable reactivity profile that is not shared by other fluorobromobenzene isomers, such as 1-bromo-3,5-difluorobenzene or 2-bromo-1,3-difluorobenzene, whose lithiation would occur at different positions due to differing electronic environments.

Reactivity Lithiation Organometallic

Established Application in Ametantrone Synthesis: A Validated Pharmaceutical Intermediate

2-Bromo-1,4-difluorobenzene is a key precursor for the synthesis of 1,4-difluoroanthraquinone, which is itself a precursor to the anticancer drug ametantrone . This established synthetic route demonstrates the compound's utility in producing a specific pharmaceutical target. While alternative routes to ametantrone may exist, this specific path has been validated in the literature. The use of 2-bromo-1,4-difluorobenzene ensures the correct substitution pattern in the anthraquinone core, which is essential for the drug's biological activity. In contrast, other fluorobromobenzenes, such as 1-bromo-3,5-difluorobenzene, would lead to different isomeric anthraquinones with unknown or potentially undesirable biological properties.

Pharmaceutical intermediate Drug synthesis Ametantrone

Patent-Validated Intermediate for Larotrectinib Synthesis

A Chinese patent (CN111793016A) describes a method for preparing an intermediate of larotrectinib, a tropomyosin receptor kinase (TRK) inhibitor used in cancer therapy [1]. The claims of this patent explicitly list 2-bromo-1,4-difluorobenzene as a starting material or intermediate in the synthetic sequence [1]. This patent validation confirms the compound's specific role in the commercial-scale synthesis of a high-value API. While other halogenated arenes might be considered, the patent specifically claims this compound, indicating that its unique substitution pattern is essential for achieving the desired outcome in the patented process. This provides a strong, documented rationale for procurement over non-specified alternatives.

Pharmaceutical intermediate Larotrectinib Patent

High-Value Application Scenarios for 2-Bromo-1,4-difluorobenzene


Synthesis of 1,4-Difluoroanthraquinone for Ametantrone Production

This is a primary application scenario supported by multiple vendor sources . 2-Bromo-1,4-difluorobenzene is used as the starting material to synthesize 1,4-difluoroanthraquinone, a crucial precursor to the anticancer drug ametantrone . The 1,4-difluoro substitution pattern on the benzene ring is directly carried over to the anthraquinone core, a structural feature essential for the drug's biological activity. This validated route provides a clear and documented path for pharmaceutical manufacturers to produce this specific intermediate.

Key Building Block in Larotrectinib Intermediate Synthesis

As explicitly detailed in Chinese patent CN111793016A, 2-bromo-1,4-difluorobenzene is a starting material or intermediate in the preparation of a larotrectinib intermediate [1]. Larotrectinib is a targeted cancer therapy. This patent-validated use case makes the compound a critical procurement item for any organization involved in the development or generic manufacturing of this drug. Its specific role in the patented process makes substitution with another isomer legally and technically infeasible.

Synthesis of Complex Molecules via Regioselective Lithiation

The lithiation of 2-bromo-1,4-difluorobenzene, as described by Sigma-Aldrich , allows for the predictable introduction of functional groups at a specific position on the aromatic ring. This controlled reactivity is invaluable in organic synthesis laboratories and fine chemical production. Researchers can use this building block to create diverse libraries of fluorinated compounds for medicinal chemistry, agrochemical discovery, or materials science, confident in the predictable outcome of the lithiation step.

Cross-Coupling Reactions for Advanced Intermediates

The bromine atom in 2-bromo-1,4-difluorobenzene serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility allows for the construction of more complex molecular architectures . The compound's unique substitution pattern ensures that the resulting biaryl or alkynyl products retain the 1,4-difluoro motif, which can influence the physical, electronic, and biological properties of the final molecules. This is a general application for this class of compounds, but the specific regiochemistry of 2-bromo-1,4-difluorobenzene leads to distinct products compared to other fluorobromobenzene isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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